molecular formula C10H12BrN5O B8309698 5-Bromo-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine

5-Bromo-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine

Cat. No.: B8309698
M. Wt: 298.14 g/mol
InChI Key: YWGROTOFJFJEQV-UHFFFAOYSA-N
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Description

5-Bromo-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C10H12BrN5O and its molecular weight is 298.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12BrN5O

Molecular Weight

298.14 g/mol

IUPAC Name

5-bromo-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine

InChI

InChI=1S/C10H12BrN5O/c1-10(2,3)9-16-15-8(17-9)6-7(12)13-4-5(11)14-6/h4H,1-3H3,(H2,12,13)

InChI Key

YWGROTOFJFJEQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2=NC(=CN=C2N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 3-amino-6-bromo-N′-pivaloylpyrazine-2-carbohydrazide (2301 g, 7.28 mol) in MeCN (10.8 L) was added DIPEA (3.044 L, 17.48 mol) and p-toluenesulfonyl chloride (1665 g, 8.73 mol) portion-wise (˜280 g×6) at 50° C. over a period of 30 mins. The reaction temperature was maintained between 65-70° C. by controlling the rate of addition. After the addition was complete, the reaction mixture was stirred at 70° C. for 1 h. The mixture was cooled to room temperature and quenched with 5% NaHCO3 (aqueous, 24.2 L). The resulting suspension was stirred for 30 mini then filtered. The product was washed with water (14.8 L), pulled dry and dried at 50° C. for 16 h. The product was dissolved in DCM (12 L) and the phases separated. The organic phase was loaded onto a silica pad (6 kg) and the product was eluted with 20% EtOAc/DCM (8×10 L). Concentration of the product containing fractions gave 1987 g (92% yield) with a purity of 99.8% by HPLC of 5-bromo-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine (36 g, 17%): 1H NMR Spectrum: (DMSO-d6) 1.43 (9H, s), 7.70 (2H, s), 8.39 (1H, s): Mass Spectrum [M+H]+=298.
Name
3-amino-6-bromo-N′-pivaloylpyrazine-2-carbohydrazide
Quantity
2301 g
Type
reactant
Reaction Step One
Name
Quantity
3.044 L
Type
reactant
Reaction Step One
Quantity
1665 g
Type
reactant
Reaction Step One
Name
Quantity
10.8 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Bromopyrrolidine-2,5-dione (18.57 g, 104.36 mmol) was added portionwise to a solution of 3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine (20.8 g, 94.87 mmol) in THF (320 mL) and the solution was stirred at room temperature for 16 hours. The reaction mixture was concentrated and the residue was dissolved in dichloromethane (300 mL), washed with water (2×150 mL), brine, dried over magnesium sulfate and concentrated. The solvent was evaporated and the crude product was purified by flash chromatography on silica gel, eluting with 0 to 10% ethyl acetate in dichloromethane. The solvent was evaporated to dryness to afford 5-bromo-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine (25.5 g, 90%) as a beige solid: 1H NMR Spectrum; (CDCl3) 1.52 (9H, s), 8.23 (1H, s); Mass Spectrum [M+H]+=300.
Quantity
18.57 g
Type
reactant
Reaction Step One
Name
3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

p-Toluenesulfonyl chloride (164 g, 861.60 mmol) was added portion wise to a suspension of 3-amino-6-bromo-N′-pivaloylpyrazine-2-carbohydrazide (227 g, 718.00 mmol) and N,N-diisopropylethylamine (297 mL, 1795.01 mmol) in acetonitrile (2200 mL). The mixture was stirred for 2 hours at 70° C. The reaction was left to cool to room temperature overnight. The reaction mixture was partitioned between ethyl acetate (2 L) and sodium bicarbonate solution (2 L). The organic layer was washed with saturated brine, dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting brown/beige solid was triturated with hot MTBE (1000 mL) and isolated by filtration and dried to afford 5-bromo-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine as a yellow solid (187 g, 87%). The mother liquors were evaporated to dryness. The crude solid was triturated with MTBE (500 mL) filtered and washed with 100 mL of MTBE. The resulting solid was air dried overnight to afford a second crop of 5-bromo-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine (36 g, 17%): 1H NMR Spectrum: (DMSO-d6) 1.43 (9H, s), 7.70 (2H, s), 8.39 (1H, s); Mass Spectrum [M+H]+=298.
Quantity
164 g
Type
reactant
Reaction Step One
Name
3-amino-6-bromo-N′-pivaloylpyrazine-2-carbohydrazide
Quantity
227 g
Type
reactant
Reaction Step Two
Quantity
297 mL
Type
reactant
Reaction Step Two
Quantity
2200 mL
Type
solvent
Reaction Step Two

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